3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is a complex organic compound belonging to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities .
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Pyrimidine derivatives have been known to affect various pathways, including those involved in cell cycle regulation, signal transduction, and dna synthesis .
Pharmacokinetics
The presence of functional groups such as the fluorophenyl and methoxy groups may influence its pharmacokinetic properties, potentially affecting its absorption and distribution within the body .
Result of Action
Based on its structural similarity to other pyrimidine derivatives, it may have potential cytotoxic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione are largely determined by its interactions with various biomolecules. Pyrimidine derivatives, including this compound, have been found to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
The cellular effects of this compound are primarily related to its inhibitory effects on protein kinases . This inhibition can significantly impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression . By inhibiting protein kinases, this compound can disrupt the normal functioning of these enzymes, leading to alterations in cell growth and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and fluorophenyl derivatives with a methoxy-substituted chromeno-pyrimidine precursor under controlled conditions . The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions vary but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogs .
Scientific Research Applications
3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an anti-inflammatory and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[4,3-d]pyrimidine analogs: These compounds also have anti-inflammatory and anticancer properties.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-neuroinflammatory activities.
Uniqueness
3-benzyl-2-(4-fluorophenyl)-8-methoxy-3H-chromeno[2,3-d]pyrimidine-4,5-dione is unique due to its specific substitution pattern, which may enhance its pharmacological profile and reduce potential side effects compared to other similar compounds .
Properties
IUPAC Name |
3-benzyl-2-(4-fluorophenyl)-8-methoxychromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O4/c1-31-18-11-12-19-20(13-18)32-24-21(22(19)29)25(30)28(14-15-5-3-2-4-6-15)23(27-24)16-7-9-17(26)10-8-16/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEJUZQISPVSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)N=C(N(C3=O)CC4=CC=CC=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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